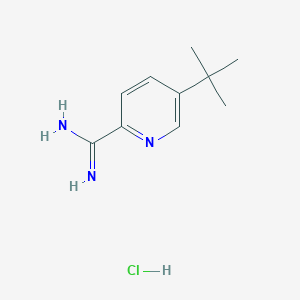
(1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is a chiral organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons. The presence of fluorine atoms and a hydroxyl group in its structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol typically involves several steps, starting from commercially available precursors. One common method includes:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Hydroxylation: The hydroxyl group at the 1-position can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,2R) enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydroxylation steps, and advanced chiral separation techniques to ensure high enantiomeric purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if oxidized, using reagents like sodium borohydride (NaBH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).
Major Products
Oxidation: Formation of 2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-one.
Reduction: Formation of the corresponding alcohol or alkane, depending on the reduction conditions.
Substitution: Formation of substituted naphthalenes with various functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysts and asymmetric synthesis.
Biology
The compound’s biological activity is of interest in pharmacology, where it is studied for its potential as a lead compound in drug development. Its interactions with biological targets can provide insights into the design of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of these compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and specialty chemicals. Its unique properties contribute to the performance characteristics of these materials.
作用機序
The mechanism of action of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(1R,2S)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, with different stereochemistry.
2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-one: The oxidized form of the compound.
2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-thiol: A thiol derivative where the hydroxyl group is replaced by a thiol group.
Uniqueness
The uniqueness of (1S,2R)-2-Ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol lies in its specific stereochemistry and the presence of both fluorine atoms and a hydroxyl group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H12F2O |
|---|---|
分子量 |
210.22 g/mol |
IUPAC名 |
(1S,2R)-2-ethyl-6,7-difluoro-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H12F2O/c1-2-7-3-4-8-5-10(13)11(14)6-9(8)12(7)15/h3-7,12,15H,2H2,1H3/t7-,12+/m1/s1 |
InChIキー |
WFCDFSPUVVNFQT-KRTXAFLBSA-N |
異性体SMILES |
CC[C@@H]1C=CC2=CC(=C(C=C2[C@H]1O)F)F |
正規SMILES |
CCC1C=CC2=CC(=C(C=C2C1O)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)










